molecular formula C17H17ClN2O B2955712 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 847239-26-3

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2955712
CAS No.: 847239-26-3
M. Wt: 300.79
InChI Key: BMILHXMNBKTUAH-UHFFFAOYSA-N
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Description

3-{1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzimidazole derivative featuring a 3-chlorobenzyl substituent at the N1 position of the benzimidazole core and a propan-1-ol chain at the C2 position. Benzimidazoles are pharmacologically significant due to their broad biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Synthetic routes for analogous benzimidazoles often involve condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates, followed by functionalization of the nitrogen or sidechains . For example, propargyl alcohol derivatives have been used to generate triazole-linked benzimidazoles via click chemistry , and similar strategies may apply to the target compound.

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILHXMNBKTUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzodiazole ketones or aldehydes.

    Reduction: Formation of benzodiazole amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzimidazole Core

a) N1-Substituted Analogues
  • This compound demonstrated crystallographic stability due to intramolecular hydrogen bonds, as shown in Hirshfeld surface analysis .
  • 3-[1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propan-1-ol ():

    • The naphthyl group increases aromatic surface area, likely improving π-π stacking interactions with hydrophobic binding pockets.
    • Molecular weight: 304.35 g/mol (vs. 316.79 g/mol for the target compound), suggesting reduced steric bulk .
b) C2-Substituted Analogues
  • 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (): A branched methyl group in the propanol chain lowers solubility (predicted density: 1.194 g/cm³) but may enhance metabolic stability by shielding the hydroxyl group . Predicted pKa: 11.82, indicating weaker acidity compared to linear propanol derivatives .
  • 1-Butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (): Incorporation of a pyrrolidinone ring introduces a ketone, increasing polarity (molecular weight: 381.9 g/mol). This modification may alter pharmacokinetic properties, such as blood-brain barrier permeability .

Functional Group Variations in Sidechains

  • Molecular weight: 253.32 g/mol, significantly lower than the target compound, which may improve bioavailability .
  • 3-Methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide ():

    • A propargyl sidechain enables further functionalization via click chemistry. The benzamide group adds rigidity, possibly favoring interactions with proteolytic enzymes .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Data
Target Compound C₁₇H₁₆ClN₂O 316.79 3-Chlorobenzyl, Propanol N/A (predicted logP ~3.2 based on analogues)
3-[1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propan-1-ol C₂₁H₂₀N₂O 304.35 Naphthyl, Propanol Supplier: LEAP CHEM CO., LTD.; ZINC ID: ZINC1824352
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol C₁₁H₁₄N₂O 190.24 Branched Propanol Predicted boiling point: 411.6°C; Density: 1.194 g/cm³
1-Butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one C₂₂H₂₄ClN₃O 381.90 Pyrrolidinone, 3-Chlorobenzyl Smiles: CCCN1CC(c2nc3ccccc3n2Cc2cccc(Cl)c2)CC1=O

Biological Activity

The compound 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a derivative of benzodiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN2OC_{15}H_{16}ClN_2O with a molecular weight of approximately 272.73 g/mol. The compound features a benzodiazole core substituted with a chlorophenyl group and a propanol side chain, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research into related benzodiazole derivatives has shown that they can inhibit tumor growth through various mechanisms:

  • Inhibition of the PI3K/AKT/mTOR Pathway : This pathway is crucial for cell growth and proliferation. Inhibitors targeting this pathway have demonstrated efficacy in suppressing tumor growth in xenograft models .
  • Apoptosis Induction : Compounds that activate apoptotic pathways can lead to cancer cell death. Studies suggest that benzodiazole derivatives can enhance apoptosis in cancer cells by modulating Bcl-2 family proteins .

Neuroprotective Effects

Benzodiazole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases by:

  • Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses, these compounds may protect neuronal cells from oxidative damage.
  • Modulating Neurotransmitter Systems : There is evidence that certain benzodiazole derivatives can influence neurotransmitter release and receptor activity, potentially benefiting conditions like depression and anxiety.

Case Study 1: Antitumor Efficacy

A study published in PubMed highlighted the efficacy of a benzodiazole derivative in a mouse xenograft model. The compound showed significant tumor suppression at low doses, indicating its potential as an effective anticancer agent .

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative models, a related compound demonstrated the ability to reduce neuronal cell death and improve cognitive function in mice subjected to neurotoxic insults. This suggests possible therapeutic applications for conditions like Alzheimer's disease.

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerPI3K/AKT/mTOR inhibition
Apoptosis induction
NeuroprotectiveReduces oxidative stress
Modulates neurotransmitter systems

Q & A

Q. What synthetic methodologies are recommended for preparing 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol?

  • Methodological Answer : The compound’s benzodiazole core can be synthesized via nucleophilic substitution or condensation reactions. For example, similar benzodiazole derivatives are synthesized by reacting chlorophenylmethyl precursors with substituted amines under reflux in ethanol or THF, followed by purification via column chromatography (). Key steps include optimizing reaction time (8–12 hours) and temperature (70–90°C) to prevent side reactions. Post-synthetic hydroxylation of the propanol chain may require protective group strategies (e.g., TBS protection) to avoid undesired oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to resolve aromatic proton signals (7–8.5 ppm) and benzodiazole methylene groups (~4.5–5.5 ppm). DEPT-135 helps distinguish CH2_2 and CH3_3 groups in the propanol chain .
  • IR : Identify hydroxyl stretches (3200–3600 cm1^{-1}) and benzodiazole C=N vibrations (~1600 cm1^{-1}) .
  • MS : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Themes

Q. How can computational methods resolve contradictions between experimental and theoretical molecular geometries?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., benzodiazole vs. chlorophenyl torsion angles) can be analyzed using:
  • Wavefunction analysis : Tools like Multiwfn calculate electron localization functions (ELF) and Laplacian of electron density (2ρ\nabla^2 \rho) to validate DFT-optimized structures against crystallographic data .
  • DFT benchmarking : Compare B3LYP/6-311+G(d,p) geometries with experimental XRD data. Adjust basis sets (e.g., adding polarization/diffusion functions) to improve accuracy .

Q. What strategies improve crystallographic refinement for low-resolution datasets of this compound?

  • Methodological Answer :
  • SHELXL refinement : Use the TWIN/BASF commands for twinned crystals. Apply restraints to aromatic rings and propanol chains to stabilize refinement with high Rint_{int} values (>0.1) .
  • Hirshfeld surface analysis : Identify weak C–H···π or Cl···H interactions that may cause disorder, guiding the use of ISOR/SADI restraints .

Q. How can noncovalent interactions (NCIs) influence the compound’s supramolecular assembly?

  • Methodological Answer : Generate NCI plots (via Multiwfn or VMD) to map van der Waals, hydrogen bonding, and steric interactions. For example:
  • Chlorophenyl Cl···H–O (propanol) interactions stabilize crystal packing.
  • Benzodiazole π-stacking (3.5–4.0 Å) can be quantified using reduced density gradient (RDG) isosurfaces .

Q. What computational parameters best predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity studies?

  • Methodological Answer :
  • Calculate absolute hardness (η\eta) and electronegativity (χ\chi) using η=(IA)/2\eta = (I - A)/2 and χ=(I+A)/2\chi = (I + A)/2, where ionization potential (II) and electron affinity (AA) are derived from DFT (e.g., ωB97X-D/def2-TZVP) .
  • Compare with experimental cyclic voltammetry data to validate frontier orbital energies .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in benzodiazole functionalization?

  • Methodological Answer :
  • Controlled experiments : Vary solvents (polar vs. nonpolar) and catalysts (e.g., Pd vs. Cu) to isolate competing pathways (e.g., C–N coupling vs. oxidation).
  • Kinetic studies : Use in-situ IR or 1H^1H-NMR to monitor intermediate formation, resolving whether discrepancies arise from side reactions or thermodynamic control .

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